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Compound of Interest

Compound Name: Poloxamer 188

Cat. No.: B1601472 Get Quote

An In-depth Comparison with Key Non-ionic Surfactants

For researchers, scientists, and drug development professionals, the selection of excipients is

a critical step in formulation development, with the safety and toxicity profile being a paramount

consideration. Poloxamer 188, a non-ionic triblock copolymer, is a widely used surfactant and

emulsifier in pharmaceutical preparations. This guide provides a comprehensive assessment of

the preclinical safety and toxicity of Poloxamer 188, with a comparative analysis against other

commonly used non-ionic surfactants, Polysorbate 20, Polysorbate 80, and Kolliphor® HS 15.

All quantitative data is presented in structured tables for ease of comparison, and where

available, details of the experimental protocols are provided.

Acute Toxicity Profile
Acute toxicity studies are fundamental in determining the potential for adverse effects from a

single dose of a substance. The median lethal dose (LD50) is a common metric from these

studies.

Table 1: Acute Toxicity Data for Poloxamer 188 and Alternatives

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1601472?utm_src=pdf-interest
https://www.benchchem.com/product/b1601472?utm_src=pdf-body
https://www.benchchem.com/product/b1601472?utm_src=pdf-body
https://www.benchchem.com/product/b1601472?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substance Species
Route of
Administration

LD50 Reference

Poloxamer 188

Rat, Mouse,

Rabbit, Guinea

Pig, Dog

Oral >15 g/kg

Animal - 5 to 34.6 g/kg

Polysorbate 20 Rat Oral >60 mL/kg

Polysorbate 80 Mouse Oral 25 g/kg

Kolliphor® HS 15 Rat, Mouse Oral >20 g/kg [1]

Rat, Rabbit Intravenous >1 g/kg [1]

Beagle Dog Intravenous >3 g/kg [1]

Repeated-Dose Toxicity: Subchronic and Chronic
Studies
Repeated-dose toxicity studies are crucial for evaluating the effects of longer-term exposure to

a substance. These studies help in determining the No-Observed-Adverse-Effect Level

(NOAEL), which is the highest dose at which no adverse effects are observed.

Table 2: Subchronic and Chronic Toxicity Data for Poloxamer 188 and Alternatives
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Substan
ce

Species
Duratio
n

Route
of
Adminis
tration

Dose
Levels

Key
Finding
s

NOAEL
Referen
ce

Poloxam

er 188
Rat 2 years Diet

Up to

7.5%

Diarrhea

at 5%

and

7.5%,

slight

decrease

in growth

at 7.5%.

No

change

in

survival.

- [2]

Rat 2 years -

Up to 0.5

mg/kg/da

y

Yellow

discolorat

ion of

serum,

high

serum

alkaline

phosphat

ase, and

elevated

transami

nases.

- [2]

Rat, Dog 6 months Diet Up to 5%

No

adverse

effects.

- [2]

Rat 30 days Intraveno

us

0, 10, 20,

50, 100,

200, 500,

1000

Increase

d

mononuc

lear cells

50

mg/kg/da

y
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mg/kg/da

y

with

foamy

cytoplas

m in

lungs (≥

500

mg/kg/da

y), dose-

related

increases

in renal

cortical

changes.

(suggest

ed)

Rat 4 weeks
Subcutan

eous

0, 10,

100, 500

mg/kg/da

y

Tubular

vacuolati

on in

kidneys

at 100

and 500

mg/kg/da

y.

10

mg/kg/da

y

[3]

Dog 4 weeks
Subcutan

eous

Up to 20

mg/kg/da

y

Thickenin

g of skin

at

injection

sites.

-

Polysorb

ate 20
Rat 4 weeks

Intramus

cular

0.02, 0.1,

0.4

mg/kg (3

injections

)

No

systemic

or local

toxicities

observed

.

0.4

mg/kg
[2]

Kolliphor

® HS 15

- - - - No

adverse

effects

- [4]
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observed

after

repeated

exposure

in animal

studies.

Genetic and Reproductive Toxicity
Genetic Toxicity
An Ames test for Poloxamer 407, a related poloxamer, did not show any mutagenic activity,

with or without metabolic activation.[2] For Poloxamer 188, it has been noted that there were

no genotoxic findings.[3] Kolliphor® HS 15 was not mutagenic in bacteria and various tests with

mammalian cell cultures and in mammals.[4][5]

Reproductive and Developmental Toxicity
A significant data gap exists for the reproductive and developmental toxicity of Poloxamer 188.

[2][6] One study in rats showed slightly greater pre-implantation loss at doses of 10 to 500

mg/kg/day, but the overall effects on development were not detailed.[7] For Kolliphor® HS 15,

animal studies gave no indication of a fertility-impairing effect or teratogenicity.[4]

Carcinogenicity
There is limited information on the carcinogenicity of Poloxamer 188. However, some studies

have suggested potential anticarcinogenic effects.[2] For Kolliphor® HS 15, no data was

available concerning carcinogenic activity.[4] Long-term carcinogenicity studies, typically

conducted over two years in rodents, are the primary method for identifying carcinogenic

potential.[8]

Dermal and Ocular Irritation
Poloxamers are generally considered minimal ocular irritants and are not dermal irritants or

sensitizers in animals.[2] A short-term dermal toxicity study of Poloxamer 184 in rabbits at

doses up to 1000 mg/kg resulted in slight erythema and a slight intradermal inflammatory

response.[2] Kolliphor® HS 15 is not irritating to the skin or eyes.[4][5] Polysorbate 20 can
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induce mild and temporary eye and skin irritation at excessive doses.[2] Polysorbate 80 is not

thought to produce skin irritation following contact, but prolonged exposure may cause skin

cracking and drying.[9]

Experimental Protocols and Methodologies
Standardized guidelines, such as those from the Organisation for Economic Co-operation and

Development (OECD), are often followed for preclinical toxicity studies.

Acute Oral Toxicity (Following OECD Guideline 420)
This method, known as the Fixed Dose Procedure, aims to determine the acute oral toxicity of

a substance without using lethality as the primary endpoint.

Sighting Study
Main Study

Administer starting dose to a single animal Observe for signs of toxicity Determine starting dose for Main Study Dose group of 5 animals (single sex) at selected fixed dose (e.g., 5, 50, 300, 2000 mg/kg) Observe for evident toxicity or mortality

Decision Point:
- No effects: Test at higher dose

- Evident toxicity: Stop or test at lower dose
- Mortality: Test at lower dose

Classify substance based on GHS categories

Click to download full resolution via product page

Acute Oral Toxicity (OECD 420) Workflow

The procedure involves a sighting study to determine the appropriate starting dose, followed by

a main study where groups of animals of a single sex are dosed at fixed levels.[10][11] The

animals are observed for at least 14 days for signs of toxicity.[11]

Subchronic Dermal Toxicity (Following OECD Guideline
411)
This study evaluates the effects of repeated daily dermal application of a substance for a period

of 90 days.
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Study Setup

Dosing and Observation

Terminal Analysis

Select animal species (e.g., rat, rabbit)

At least 3 dose groups and a control group (10 males, 10 females per group)

Daily dermal application of test substance for 90 days

Daily clinical observations for signs of toxicity Weekly measurements (body weight, food consumption)

Hematology and clinical biochemistry

Gross necropsy

Histopathology of organs

Click to download full resolution via product page

Subchronic Dermal Toxicity (OECD 411) Workflow

The test substance is applied to at least 10% of the body surface area of the animals.[12] The

study includes detailed observations, clinical pathology, and histopathology to determine a no-
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effect level.[12]

Conclusion
Poloxamer 188 exhibits a low order of acute toxicity across multiple species and routes of

administration. Subchronic and chronic studies have identified some dose-dependent effects,

particularly at higher concentrations, with the kidneys and liver being potential target organs

with intravenous administration. A significant gap in the preclinical safety profile of Poloxamer
188 is the lack of comprehensive reproductive and developmental toxicity data. In comparison,

Polysorbates 20 and 80, and Kolliphor® HS 15 also demonstrate a generally low toxicity profile

in preclinical studies. The choice of a suitable non-ionic surfactant for a pharmaceutical

formulation will depend on the specific application, the intended route of administration, and a

thorough evaluation of the available safety data in the context of the target patient population.

Further studies to address the data gaps for Poloxamer 188, particularly in reproductive and

developmental toxicity, would be beneficial for a more complete risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://datasheets.scbt.com/sc-255444.pdf
https://www.oecd.org/en/publications/test-no-420-acute-oral-toxicity-fixed-dose-procedure_9789264070943-en.html
https://www.ivami.com/en/biological-evaluation-of-medical-devices-medical-devices/7508-420-acute-oral-toxicity-test-fixed-dose-procedure-oecd-420-2001-guidance
https://www.oecd.org/en/publications/test-no-411-subchronic-dermal-toxicity-90-day-study_9789264070769-en.html
https://www.benchchem.com/product/b1601472#assessing-the-safety-and-toxicity-of-poloxamer-188-in-preclinical-studies
https://www.benchchem.com/product/b1601472#assessing-the-safety-and-toxicity-of-poloxamer-188-in-preclinical-studies
https://www.benchchem.com/product/b1601472#assessing-the-safety-and-toxicity-of-poloxamer-188-in-preclinical-studies
https://www.benchchem.com/product/b1601472#assessing-the-safety-and-toxicity-of-poloxamer-188-in-preclinical-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1601472?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

